Afuresertib - 1047644-62-1

Afuresertib

Catalog Number: EVT-253077
CAS Number: 1047644-62-1
Molecular Formula: C18H17Cl2FN4OS
Molecular Weight: 427.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Afuresertib (GSK2110183) is a potent, selective, oral pan-AKT inhibitor developed for the treatment of various cancers. [, ] It functions by binding to the ATP-binding pocket of AKT, inhibiting its kinase activity, thus interfering with downstream signaling pathways crucial for cell survival, proliferation, and drug resistance. [, ]

Future Directions
  • Combination Therapies: Further exploration of Afuresertib in combination with other targeted therapies, immunotherapies, and chemotherapies is warranted across various cancer types. [, , , ]
  • Biomarker Development: Identifying biomarkers predictive of response to Afuresertib could enable patient selection and personalize treatment strategies. [, ] This includes investigating the role of AKT pathway activation, genetic alterations, and other molecular features in predicting drug sensitivity and resistance.
  • Overcoming Drug Resistance: Further research is needed to understand the mechanisms of resistance to Afuresertib and develop strategies to circumvent it. [, ] This includes exploring combination therapies and investigating the role of compensatory signaling pathways.

Bortezomib

  • Relevance: Bortezomib was frequently studied in combination with Afuresertib for the treatment of relapsed/refractory multiple myeloma and demonstrated synergistic effects. [, , , ] Preclinical studies showed that Afuresertib enhanced Bortezomib-induced cytotoxicity in multiple myeloma cells. []

Carboplatin

  • Relevance: Afuresertib, in combination with Carboplatin and Paclitaxel, was studied in clinical trials for the treatment of recurrent platinum-resistant ovarian cancer. [, , , ] Preclinical data supported this combination, suggesting that AKT kinase inhibition could restore drug sensitivity in platinum-resistant tumors. []

Paclitaxel

  • Relevance: Paclitaxel was combined with Afuresertib and Carboplatin in clinical trials for patients with platinum-resistant ovarian cancer. [, , , ]

Fulvestrant

  • Relevance: A clinical trial investigating the efficacy and safety of combining Afuresertib with Fulvestrant for the treatment of locally advanced or metastatic HR+/HER2− breast cancer showed that the combination had a manageable safety profile and encouraging preliminary activity. []

Panobinostat

  • Relevance: Studies have investigated the potential synergistic effects of combining Panobinostat, a histone deacetylase (HDAC) inhibitor, with Afuresertib in multiple myeloma. [, ]

Romidepsin

  • Relevance: Similar to Panobinostat, Romidepsin, an HDAC inhibitor, has been studied in combination with Afuresertib for its potential to enhance anti-myeloma activity. []

ACY-1215

  • Relevance: ACY-1215, an HDAC6 inhibitor, was explored alongside Afuresertib in multiple myeloma studies for potential synergistic effects against the disease. []

ACY-241

  • Relevance: Similar to ACY-1215, ACY-241, a selective inhibitor of histone deacetylase 6 (HDAC6), has been studied in combination with Afuresertib to assess their combined efficacy in targeting multiple myeloma. []

Ibrutinib

  • Relevance: Preclinical studies in Waldenström's macroglobulinemia showed that the activity of Afuresertib was enhanced when combined with Ibrutinib. []

LY3023414

  • Relevance: In a study investigating the functional impact and targetability of mutations in a spindle cell rhabdomyosarcoma cell line, LY3023414, a dual PI3K/mTOR inhibitor, induced dose-dependent reductions in cell growth. []

Bimiralisib

  • Relevance: Similar to LY3023414, Bimiralisib, a dual PI3K/mTOR inhibitor, showed efficacy in suppressing the growth of spindle cell rhabdomyosarcoma cells in a study exploring molecularly targeted strategies. []

Ipatasertib

  • Relevance: In preclinical studies for breast invasive carcinoma, Ipatasertib was included in combinations with Afuresertib to investigate their potential in overcoming drug resistance. [] In a separate study on spindle cell rhabdomyosarcoma, Ipatasertib, as an AKT inhibitor, demonstrated potential as a molecularly targeted therapy. []

13. AZD5363 * Compound Description: AZD5363 (Capivasertib) is a potent, selective, and orally bioavailable inhibitor of all three isoforms of AKT. * Relevance: AZD5363 was identified as a potential therapeutic option for endometrial cancer patients with PTEN mutations. [] In a study focused on understanding the molecular mechanisms of AKT inhibitors, AZD5363, along with Afuresertib and other AKT inhibitors, was analyzed using chemoproteomic target affinity profiling and phosphoproteomics in breast cancer cells. []

14. Celecoxib* Compound Description: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. * Relevance: Celecoxib, in combination with Afuresertib, encapsulated in IL4RPep-1-targeting nanoparticles, has been investigated as a potential treatment strategy for melanoma. []

AMG319

  • Relevance: In a study screening for PI3K-Akt-targeting drugs against Bombyx mori Nucleopolyhedrovirus (BmNPV) in silkworms, AMG319 showed significant inhibition of BmNPV in BmE cells and decreased p-Akt expression after BmNPV infection. []
  • Relevance: Similar to AMG319, AZD8835 exhibited antiviral activity against BmNPV in silkworm cells and larvae, suggesting its potential application in sericulture. []
Source and Classification

Afuresertib is classified as a small molecule drug, with its primary mechanism being the inhibition of Akt, a key player in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for regulating cell growth, survival, and metabolism. The compound is currently under investigation in clinical trials for its efficacy against several types of cancer, including esophageal cancer and ovarian carcinoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of afuresertib involves a multi-step organic reaction process that includes the formation of various intermediates. The key steps typically include:

  1. Formation of the Core Structure: Starting from commercially available precursors, the synthesis generally involves constructing a pyrido scaffold.
  2. Functionalization: This involves introducing substituents at specific positions on the aromatic rings to enhance potency and selectivity against Akt isoforms.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity necessary for biological testing.

The exact synthetic route may vary based on the specific analogs being developed, but it typically follows established organic synthesis protocols for complex heterocycles .

Molecular Structure Analysis

Structure and Data

Afuresertib has a molecular formula of C18H17Cl2FN4OSC_{18}H_{17}Cl_{2}FN_{4}OS with a molecular weight of approximately 427.32 g/mol. Its structure features:

  • A pyrido scaffold that is central to its activity.
  • Multiple functional groups that contribute to its binding affinity and selectivity towards Akt.
  • Specific stereochemistry that may influence its pharmacological properties.

The three-dimensional structure can be analyzed using computational modeling techniques to predict binding interactions with the target kinase .

Chemical Reactions Analysis

Reactions and Technical Details

Afuresertib primarily undergoes biochemical reactions where it interacts with Akt kinases. The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding at the active site of the kinase. Key reactions include:

  • Phosphorylation Inhibition: By binding to the active site, afuresertib prevents the phosphorylation of downstream substrates involved in cell survival pathways.
  • Induction of Apoptosis: Treatment with afuresertib leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), promoting programmed cell death in cancer cells .
Mechanism of Action

Process and Data

Afuresertib's mechanism of action centers around its role as an inhibitor of Akt signaling:

  1. Binding: Afuresertib binds competitively to the ATP-binding site on Akt.
  2. Inhibition of Phosphorylation: This binding prevents phosphorylation at critical sites (Thr308 and Ser473), which are necessary for Akt activation.
  3. Downstream Effects: As a result, there is reduced activation of downstream signaling pathways that promote cell survival and proliferation, leading to increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Afuresertib is typically presented as a solid compound.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: The compound must be stored under specific conditions to prevent degradation.

Relevant data from studies indicate that afuresertib has favorable pharmacokinetic properties, including absorption and distribution characteristics that support its use in therapeutic settings .

Applications

Scientific Uses

Afuresertib is primarily investigated for its applications in oncology:

  • Cancer Treatment: It is being studied for efficacy against various tumors, including breast cancer, ovarian cancer, and esophageal cancer.
  • Research Tool: Beyond therapeutic use, afuresertib serves as a valuable tool in research settings to elucidate the roles of Akt signaling in cancer biology.

Clinical trials are ongoing to establish its safety profile and therapeutic potential across different cancer types, aiming to provide new treatment options for patients with resistant or advanced disease forms .

Properties

CAS Number

1047644-62-1

Product Name

Afuresertib

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Molecular Formula

C18H17Cl2FN4OS

Molecular Weight

427.3 g/mol

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl

Synonyms

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.